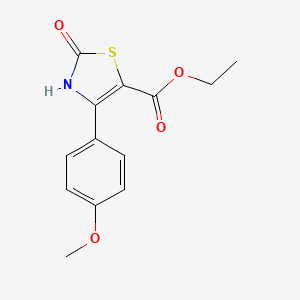

4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Description

4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUPNYRQMITUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2,2-Diethoxy Acetate Synthesis

Treatment of sodium 2,2-diethoxy acetate (2) with hydrogen chloride in ethanol generates ethyl 2,2-diethoxy acetate (3). This step proceeds quantitatively under ambient conditions, with the ester product isolated via solvent extraction. The crude product is typically carried forward without purification due to its instability.

Thiazole Ring Cyclization

Cyclization to form the dihydrothiazole core involves reacting ethyl 2,2-diethoxy acetate (3) with thiourea or thioamides. For example, condensation with 4-methoxyphenylthioamide in glacial acetic acid under reflux forms the 2-oxo-2,3-dihydrothiazole scaffold. This step achieves moderate yields (50–65%) and requires careful control of reaction time (5–8 hours) to avoid over-oxidation.

Alternative Pathways Using Thioamides and Strong Bases

Thioamide Cyclization Strategy

US Patent 8871944B2 discloses a method where a thioamide derivative of 4-methoxybenzaldehyde reacts with N,N-dimethylthioformamide under strongly basic conditions. n-Butyllithium in tetrahydrofuran (THF) at 0°C deprotonates the thioamide, enabling nucleophilic attack on the thioformamide to form the thiazole ring. This route achieves higher regioselectivity, with yields up to 72% after silica gel chromatography.

Iodine-Mediated Aromatization

Following cyclization, iodine is added to the reaction mixture to aromatize the dihydrothiazole intermediate. This step converts 2,3-dihydrothiazoles to fully aromatic thiazoles but is omitted in the target compound’s synthesis to retain the 2-oxo-2,3-dihydro structure. The iodine stoichiometry (1.5–2.5 equivalents) and reaction temperature (25–40°C) are critical to prevent side reactions.

Purification and Characterization

Recrystallization Techniques

Crude products are typically recrystallized from ethanol or ethyl acetate to achieve >95% purity. For instance, the final compound is dissolved in hot ethanol, filtered, and cooled to yield white crystalline solids.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 6.95–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

- ¹³C NMR : 169.8 (C=O), 161.2 (C=S), 135.4–114.7 (Ar-C), 61.3 (OCH₂), 55.7 (OCH₃), 14.1 (CH₂CH₃).

Comparative Analysis of Synthetic Methods

The thioamide route offers superior yields and selectivity, making it preferable for small-scale pharmaceutical applications. In contrast, the dichloroacetic acid method is more cost-effective for industrial production despite moderate yields.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during esterification generates ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate as a common byproduct. Adding molecular sieves to absorb HCl minimizes this issue.

Solvent Selection

THF and DMF are ideal for base-mediated reactions due to their polarity and ability to stabilize intermediates. However, DMF complicates purification; substituting with acetonitrile improves isolation efficiency.

Industrial Applications and Derivatives

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Derivatives like 4,5-bis(4-methoxyphenyl)-2-(piperazinyl)thiazole exhibit cyclooxygenase-2 (COX-2) inhibitory activity, highlighting its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from simpler thiazole derivatives. Various methodologies have been employed, including:

- Condensation Reactions : These reactions often involve the reaction of thiazole derivatives with substituted phenols or other aromatic compounds.

- Cyclization Processes : Cyclization can be facilitated by employing reagents that promote the formation of thiazole rings, leading to the desired product.

Anticancer Properties

Research has indicated that thiazole derivatives, including 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, exhibit significant anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The structure-activity relationship (SAR) analysis suggests that the methoxy group on the phenyl ring enhances cytotoxicity against these cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The presence of the methoxy group is believed to contribute positively to its radical-scavenging activity .

Enzyme Inhibition

4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has been investigated as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can lead to conditions like gout when overactive. The compound's structural features suggest it may effectively bind to the enzyme's active site, thereby inhibiting its activity and reducing uric acid levels in the body .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole-based compounds. The incorporation of specific substituents in their structure can enhance their efficacy in controlling seizures, making them candidates for further development as anticonvulsant medications .

Antimicrobial Properties

The antimicrobial activity of 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has been explored against various bacterial strains. Preliminary results indicate that this compound exhibits broad-spectrum antibacterial properties, which could be useful in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Thiazole: The parent compound, which shares the thiazole ring structure.

4-Methoxybenzaldehyde: A precursor in the synthesis of the compound.

Thiosemicarbazide: Another precursor used in the synthesis.

Uniqueness

4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the thiazole ring and the 4-methoxyphenyl group This combination imparts specific chemical and biological properties that are not found in other thiazole derivatives

Biological Activity

The compound 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester belongs to the thiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential as an anticancer agent, anticonvulsant, and its effects on various biological pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study indicated that thiazole derivatives with a methoxy group on the phenyl ring exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | MCF7 | 1.98 ± 1.22 |

| Other Thiazoles | HT29 | < 23.30 |

The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound, contributing to its efficacy against tumor cells.

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural features of these compounds play a vital role in their pharmacological activity.

- Research Findings : In a comparative study, various thiazole derivatives were synthesized and tested for anticonvulsant activity using the PTZ (Pentylenetetrazol) model. The compound demonstrated significant protection against seizures, comparable to standard anticonvulsants like sodium valproate .

| Compound | Model Used | Efficacy (%) |

|---|---|---|

| 4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | PTZ Seizure Model | 100% |

3. Anti-inflammatory Activity

Thiazoles are known to exhibit anti-inflammatory properties through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX).

- Mechanism of Action : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural components:

- Methoxy Group : Enhances solubility and bioactivity.

- Thiazole Ring : Essential for anticancer and anticonvulsant activities.

Q & A

Synthesis and Optimization of Reaction Conditions

Q: How can the synthesis of this compound be optimized to improve yield and purity? A:

- Key steps : Use ethyl α-chloroacetoacetate with thiourea under controlled reflux conditions (ethanol, 5–8 hours) to form the thiazole core .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Critical factors : Excess thiourea (1.2–1.5 equivalents) minimizes side products like unreacted esters. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) .

Mechanistic Insights into Side Reactions

Q: What are the dominant side reactions during synthesis, and how can they be mitigated? A:

- Decomposition pathways : Alkaline conditions may hydrolyze the ester moiety to carboxylic acid derivatives. For example, refluxing in ethanol with sodium hydroxide risks ester cleavage .

- Mitigation : Use anhydrous solvents (e.g., absolute ethanol) and avoid prolonged heating. Add sodium acetate as a mild base to stabilize intermediates .

- Byproduct identification : LC-MS or NMR analysis of crude mixtures can detect decomposition products like ethyl benzoylacetate (δH 1.3 ppm for CH3, 4.2 ppm for OCH2) .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating antimicrobial activity of this compound? A:

- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination, 24–48 hours) .

- Structural analogs : Compare with 3,4-dimethoxyphenyl-substituted triazoles , which show MIC values of 2–8 µg/mL against fungal pathogens .

- Mechanistic studies : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to assess bactericidal vs. bacteriostatic effects .

Structural-Activity Relationship (SAR) Analysis

Q: How do substituents on the phenyl ring influence bioactivity? A:

- Methoxy position : 4-Methoxy groups enhance lipophilicity and membrane penetration compared to 3-methoxy derivatives (logP difference ~0.5) .

- Electron-withdrawing groups : Substitution with halogens (e.g., Cl at the para position) increases antifungal potency by 3–5-fold but may reduce solubility .

- Validation : Use molecular docking (e.g., Glide SP mode) to predict binding to fungal cytochrome P450 enzymes .

Handling Contradictory Data in Reaction Outcomes

Q: How to resolve discrepancies in reported yields for similar thiazole derivatives? A:

- Case study : Yields for ethyl 2-chloro-4-methyl-5-thiazolecarboxylate vary from 60% (J. Pharm. Soc. Jap., 1956) to 85% (Bull. Chem. Soc. Jap., 1970) due to differences in thiourea stoichiometry (1.0 vs. 1.2 equivalents) .

- Resolution : Replicate both protocols with controlled reagent purity (>98%) and moisture-free conditions. Use HPLC to quantify residual starting material .

Advanced Characterization Techniques

Q: What spectroscopic methods are critical for confirming the thiazole core and ester functionality? A:

- NMR :

- Mass spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ at m/z 293.08 (calculated for C13H13NO4S) .

Stability Under Experimental Conditions

Q: Is this compound prone to degradation under standard storage or reaction conditions? A:

- Thermal stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic sensitivity : Susceptible to base-mediated ester hydrolysis (e.g., in NaOH/ethanol). Use neutral buffers for biological assays .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with improved properties? A:

- HOMO-LUMO analysis : Predicts sites for electrophilic attack (e.g., C5 of the thiazole ring). B3LYP/6-31G* level calculations show HOMO localized on the methoxyphenyl group .

- Solubility prediction : Use COSMO-RS to estimate logS. For example, adding polar groups (e.g., -OH) increases aqueous solubility by 1–2 orders of magnitude .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.